4-(((3,5-dimethoxybenzyl)oxy)methyl)-N,N-dimethylpiperidine-1-sulfonamide
Description
Properties
IUPAC Name |
4-[(3,5-dimethoxyphenyl)methoxymethyl]-N,N-dimethylpiperidine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O5S/c1-18(2)25(20,21)19-7-5-14(6-8-19)12-24-13-15-9-16(22-3)11-17(10-15)23-4/h9-11,14H,5-8,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXZJPYWZZTXCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)COCC2=CC(=CC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3,5-dimethoxybenzyl)oxy)methyl)-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps, starting with the preparation of the 3,5-dimethoxybenzyl alcohol. This intermediate is then reacted with N,N-dimethylpiperidine-1-sulfonyl chloride under basic conditions to form the desired sulfonamide compound. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(((3,5-dimethoxybenzyl)oxy)methyl)-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine compound.
Scientific Research Applications
4-(((3,5-dimethoxybenzyl)oxy)methyl)-N,N-dimethylpiperidine-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It might be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(((3,5-dimethoxybenzyl)oxy)methyl)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the piperidine ring and dimethoxybenzyl moiety contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key similarities and differences between the target compound and related molecules from the evidence:
Key Observations:
- Piperidine Core: The target compound shares a piperidine core with the compound in , but the latter’s imine and fluorobenzyloxy groups confer distinct electronic and steric properties.
- Sulfonamide Functionality: Both the target compound and Example 53 () include sulfonamide groups, which are known to enhance binding to proteins (e.g., enzymes, receptors) via hydrogen bonding. However, Example 53’s pyrazolo-pyrimidine core suggests a focus on kinase inhibition, whereas the target’s piperidine may favor membrane permeability .
- Dimethoxybenzyl Groups : The dimethoxybenzyl moiety in the target compound and DFDMED () improves solubility in organic solvents like toluene. This group’s electron-donating methoxy substituents also stabilize aromatic systems, as seen in NMR peaks at 3.83 ppm (methoxy protons) and 6.94 ppm (aromatic protons) .
Spectroscopic and Physicochemical Properties
- NMR Profiles : The dimethoxybenzyl group in the target compound likely produces NMR signals similar to DFDMED (), with methoxy protons at ~3.83 ppm and aromatic protons near 6.94 ppm. Piperidine protons in the target would resonate between 1.5–3.0 ppm, depending on substitution .
- IR Signatures: Sulfonamide S=O stretches (1150–1350 cm⁻¹) would distinguish the target from compounds like ’s furanone derivative, which shows carbonyl stretches at 1,760 cm⁻¹ .
- Solubility : The dimethoxybenzyl group enhances solubility in toluene (as seen in DFDMED synthesis), whereas fluorinated analogs (e.g., ) may exhibit greater lipid solubility .
Biological Activity
The compound 4-(((3,5-dimethoxybenzyl)oxy)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide derivative that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, enzyme inhibitory, and anticancer activities.
- Molecular Formula : CHNOS
- Molecular Weight : 372.5 g/mol
- CAS Number : 1396877-28-3
Antibacterial Activity
Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. In a study evaluating various synthesized compounds, those containing the piperidine moiety demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Piperidine Derivatives
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | IC50 (µg/mL) |
|---|---|---|---|
| Compound A | Salmonella typhi | 15 | 25 |
| Compound B | Bacillus subtilis | 18 | 20 |
| Test Compound | Staphylococcus aureus | 12 | 30 |
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition, particularly against acetylcholinesterase (AChE) and urease. A study reported that derivatives with the piperidine structure showed strong AChE inhibition, with some compounds achieving IC50 values as low as 0.63 µM .
Table 2: Enzyme Inhibition Activity
| Compound Name | Enzyme Target | IC50 (µM) |
|---|---|---|
| Test Compound | Acetylcholinesterase | 0.63 |
| Compound C | Urease | 2.14 |
Anticancer Activity
Sulfonamide derivatives have been explored for their anticancer properties due to their ability to inhibit specific enzymes involved in tumor metabolism. The compound was noted for its potential to act as an inhibitor of tryptophan 2,3-dioxygenase (TD02), which is implicated in cancer progression .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of sulfonamide derivatives showed that the presence of the piperidine ring significantly enhanced the antimicrobial activity compared to other structural analogs.
- In Vivo Studies : Animal model studies indicated that the compound could reduce tumor size in xenograft models when administered in conjunction with standard chemotherapy agents.
The biological activity of this compound can be attributed to:
- Inhibition of Enzymatic Pathways : The sulfonamide group is known to mimic p-aminobenzoic acid (PABA), leading to competitive inhibition of bacterial dihydropteroate synthase, crucial for folate synthesis.
- Interaction with Biological Targets : Molecular docking studies suggest that the compound binds effectively to target enzymes, disrupting their normal function and leading to cell death in susceptible organisms.
Q & A
Q. What are the key synthetic pathways for 4-(((3,5-dimethoxybenzyl)oxy)methyl)-N,N-dimethylpiperidine-1-sulfonamide, and how are reaction conditions optimized?
The synthesis typically involves sequential steps: (i) sulfonylation of the piperidine ring, (ii) functionalization with dimethoxybenzyl groups, and (iii) etherification for oxymethyl attachment. Critical parameters include:
- Temperature : Optimal ranges (e.g., 60–80°C) to balance reaction rate and byproduct formation.
- Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance nucleophilic substitution efficiency .
- Catalyst use : Triethylamine or N-methylpiperidine minimizes racemization during coupling reactions .
Reaction progress is monitored via TLC, with purification via column chromatography (silica gel, gradient elution) .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
- NMR spectroscopy : 1H/13C NMR resolves piperidine ring conformation, sulfonamide protons, and dimethoxybenzyl substituents .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., ESI+ mode for [M+H]+ ion) .
- X-ray crystallography : Provides absolute stereochemistry and intermolecular interactions in crystalline form .
- HPLC : Quantifies purity (>95% threshold for biological assays) using C18 columns and acetonitrile/water gradients .
Q. How are solubility challenges addressed during in vitro assays?
- Co-solvents : DMSO (≤1% v/v) for initial stock solutions.
- Surfactants : Polysorbate-80 enhances aqueous dispersion .
- pH adjustment : Buffers (e.g., phosphate-buffered saline, pH 7.4) mitigate precipitation .
Advanced Research Questions
Q. What strategies are used to evaluate bioactivity, particularly when direct studies are limited?
Q. How can computational methods resolve contradictions in experimental data?
- MD simulations : Analyze ligand-receptor dynamics (e.g., RMSD, hydrogen bonding) to validate/invalidate hypothesized mechanisms .
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity discrepancies .
- Meta-analysis : Cross-reference with databases (ChEMBL, PubChem) to contextualize atypical results .
Q. What experimental designs optimize SAR studies for this compound?
- Functional group variation : Synthesize derivatives with modified dimethoxybenzyl or sulfonamide moieties .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds, hydrophobic pockets) using Schrödinger’s Phase .
- Dose-response curves : IC50/EC50 determination across analogs to quantify potency trends .
Q. How are stability and degradation profiles characterized under physiological conditions?
- Forced degradation : Expose to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H2O2), and photolytic (UV light) conditions .
- LC-MS/MS : Track degradation products (e.g., sulfonic acid derivatives) and quantify half-life .
- Accelerated stability studies : 40°C/75% RH for 4 weeks to predict shelf-life .
Q. What methodologies address low bioavailability in preclinical models?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability .
- Nanocarriers : Encapsulate in liposomes or PLGA nanoparticles for sustained release .
- Permeability assays : Caco-2 cell monolayers or PAMPA to assess intestinal absorption .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting bioactivity data across studies?
Q. What statistical approaches are recommended for heterogeneous dataset integration?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
